

Differentiating on-target versus off-target cytotoxicity of PDK1 inhibitors

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Compound of Interest

Compound Name: PDK1 inhibitor

Cat. No.: B8082032

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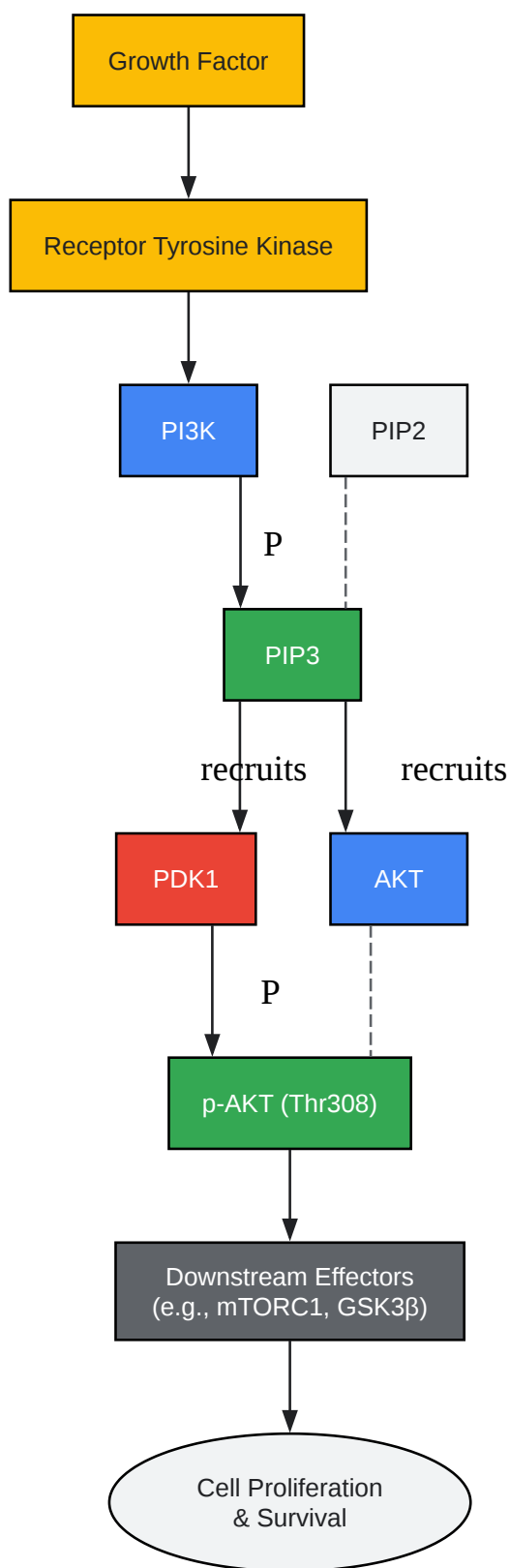
Welcome to the technical support center for **PDK1 inhibitors**. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you differentiate between on-target and off-target cytotoxicity of **PDK1 inhibitors** in your experiments.

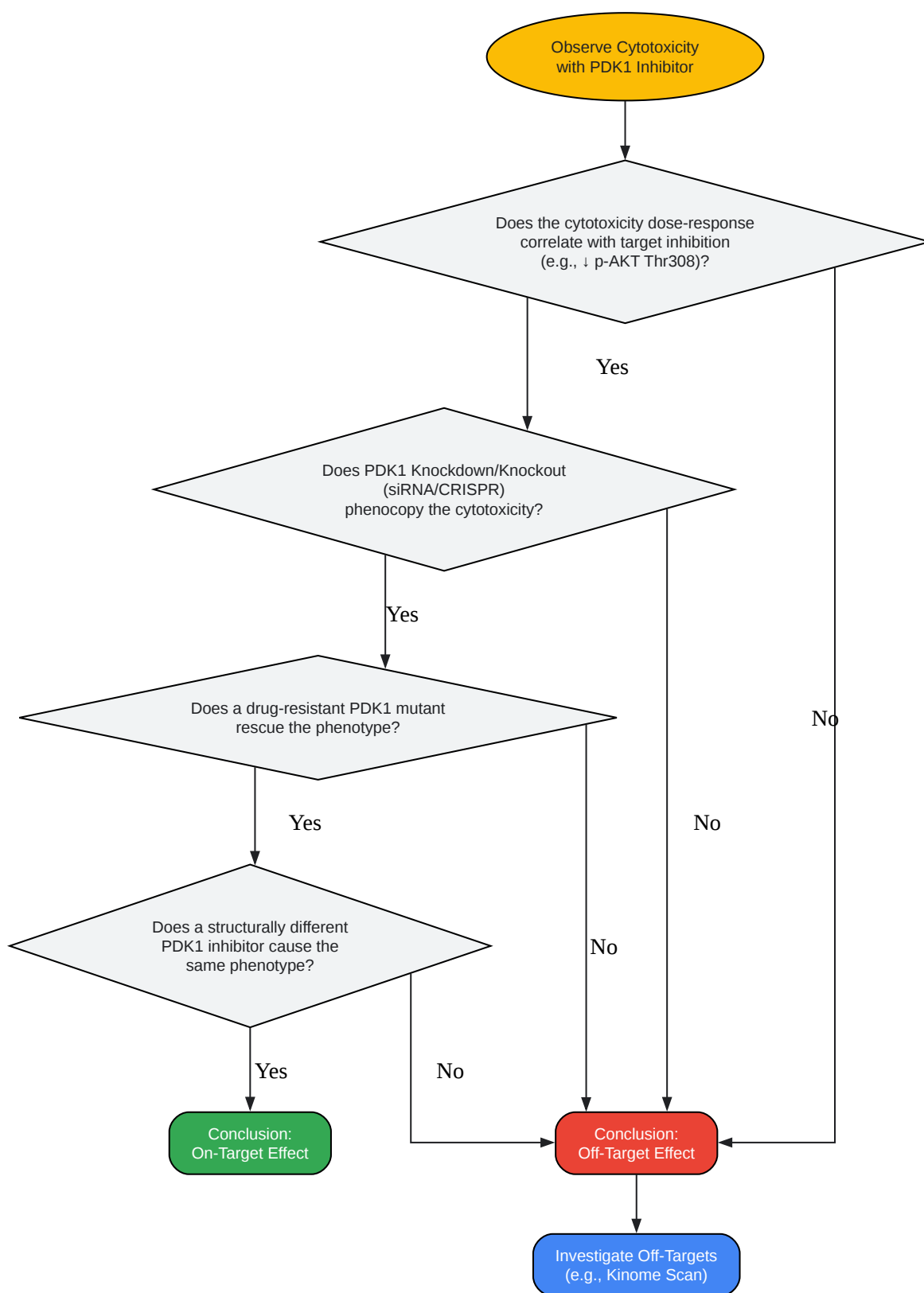
Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway regulated by PDK1, and what are the key downstream markers of its activity?

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway.^[1] Upon activation by growth factors or hormones, PI3K generates PIP3 at the plasma membrane, which recruits both PDK1 and AKT.^[2] PDK1 then phosphorylates AKT at Threonine 308 (Thr308), a critical step for AKT activation.^{[3][4]} Activated AKT, in turn, regulates numerous cellular processes, including cell growth, proliferation, and survival.^{[3][5]}

Key downstream markers to assess direct PDK1 activity include the phosphorylation of AKT at Thr308 and the phosphorylation of other direct PDK1 substrates like p90 ribosomal S6 kinase (RSK) at Serine 221 and Protein Kinase C (PKC).^{[3][6]}





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